

Unveiling the Kinase Selectivity Profile of S14-95

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	S14-95	
Cat. No.:	B15575123	Get Quote

For Immediate Release

\$14-95, a novel natural product isolated from Penicillium sp., has been identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway and the p38 mitogen-activated protein kinase (MAPK). This comparison guide provides a detailed overview of the known selectivity profile of **\$14-95** and outlines the experimental methodologies used to characterize its inhibitory activity.

Quantitative Analysis of S14-95 Kinase Inhibition

\$14-95 has demonstrated significant inhibitory effects on specific components of key inflammatory signaling pathways. The primary target identified is the JAK/STAT pathway, with additional activity observed against p38 MAP kinase. The following table summarizes the available quantitative data on the inhibitory potency of **\$14-95**.

Target Pathway	Specific Target/Assay	IC50 (µM)
JAK/STAT Pathway	IFN-y induced STAT1α phosphorylation	-
IFN-y mediated reporter gene expression	5.4 - 10.8[1]	
p38 MAPK Pathway	p38 MAP kinase activation	-



Note: A specific IC50 value for the direct inhibition of JAK kinases or p38 MAP kinase by **S14-95** has not been reported in the reviewed literature. The provided IC50 range for the IFN-y mediated reporter gene expression reflects the cellular potency of **S14-95** in inhibiting the overall pathway.

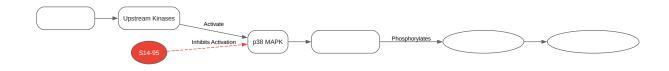
Signaling Pathway Overview

The signaling cascades targeted by **S14-95** are crucial regulators of cellular responses to inflammatory stimuli. The diagrams below illustrate the points of inhibition by **S14-95** within the JAK/STAT and p38 MAPK pathways.



Click to download full resolution via product page

Caption: Inhibition of the JAK/STAT signaling pathway by **S14-95**.



Click to download full resolution via product page

Caption: Inhibition of the p38 MAP kinase signaling pathway by **S14-95**.

Experimental Methodologies

The inhibitory effects of **S14-95** were characterized using cell-based assays. The following are detailed descriptions of the experimental protocols employed.

1. IFN-y Mediated Reporter Gene Assay



This assay is designed to quantify the inhibition of the IFN-y signaling pathway by measuring the expression of a reporter gene under the control of an IFN-y responsive promoter.

- Cell Line: A human cell line (e.g., HeLa S3) stably transfected with a reporter construct containing a secreted alkaline phosphatase (SEAP) gene driven by an IFN-γ inducible promoter.
- Treatment: Cells are pre-incubated with varying concentrations of **S14-95** or a vehicle control (DMSO) for a specified period.
- Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration of human IFN-y to activate the JAK/STAT pathway.
- Detection: After an incubation period, the cell culture supernatant is collected, and the SEAP activity is measured using a colorimetric or chemiluminescent substrate.
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of SEAP activity against the logarithm of the S14-95 concentration.

2. p38 MAP Kinase Activation Assay

This assay assesses the ability of **S14-95** to inhibit the activation of p38 MAP kinase in response to a stimulus.

- Cell Line: A suitable cell line that exhibits a robust p38 MAP kinase response to stimuli (e.g., macrophages).
- Treatment: Cells are pre-treated with S14-95 or a vehicle control.
- Stimulation: Cells are then stimulated with an agent known to activate the p38 MAPK pathway, such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine.
- Lysis and Protein Quantification: After stimulation, cells are lysed, and the total protein concentration is determined.
- Detection (Western Blotting): Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies



specific for the phosphorylated (active) form of p38 MAP kinase and total p38 MAP kinase (as a loading control).

 Analysis: The intensity of the bands corresponding to phosphorylated p38 is quantified and normalized to the total p38 band intensity to determine the extent of inhibition.

Comparison with Other Kinase Inhibitors

A comprehensive, head-to-head comparison of **S14-95** with a broad panel of other kinase inhibitors is currently limited by the lack of publicly available kinome-wide selectivity screening data for **S14-95**. Such data, typically generated through large-scale kinase panel screens (e.g., KINOMEscan™), would provide IC50 or Ki values against hundreds of different kinases, enabling a thorough assessment of its selectivity and potential off-target effects.

Researchers in drug development are encouraged to perform comprehensive kinase profiling of **S14-95** to fully elucidate its selectivity and potential as a therapeutic agent. This will allow for a more complete understanding of its mechanism of action and facilitate its comparison with existing kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. S14-95, a novel inhibitor of the JAK/STAT pathway from a Penicillium species PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Kinase Selectivity Profile of S14-95].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15575123#s14-95-selectivity-profile-against-other-kinases]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com